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Compound of Interest

Compound Name: 2-Bromoisonicotinohydrazide

Cat. No.: B1267980 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-
bromoisonicotinohydrazide and its derivatives. 2-Bromoisonicotinohydrazide serves as a

versatile building block in medicinal chemistry, primarily due to its potential for derivatization at

the hydrazide functional group and the bromine-substituted pyridine ring. These derivatives are

of significant interest in drug discovery for the development of novel therapeutic agents.

Synthesis of 2-Bromoisonicotinohydrazide
The primary route for the synthesis of 2-bromoisonicotinohydrazide involves a two-step

process starting from 2-bromoisonicotinic acid. The carboxylic acid is first converted to its

corresponding methyl ester, which then undergoes hydrazinolysis to yield the desired product.

Protocol 1: Synthesis of Methyl 2-bromoisonicotinate
Objective: To synthesize methyl 2-bromoisonicotinate from 2-bromoisonicotinic acid.

Materials:

2-Bromoisonicotinic acid

Methanol (anhydrous)
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Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst

Sodium bicarbonate (NaHCO₃) solution (saturated)

Brine

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Stirring apparatus

Separatory funnel

Rotary evaporator

Procedure:

Suspend 2-bromoisonicotinic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of

acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2-1.5 eq) or a catalytic

amount of concentrated sulfuric acid.

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature and remove the excess

methanol using a rotary evaporator.

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium

bicarbonate solution, water, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude methyl 2-bromoisonicotinate.
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The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-Bromoisonicotinohydrazide
Objective: To synthesize 2-bromoisonicotinohydrazide from methyl 2-bromoisonicotinate.

Materials:

Methyl 2-bromoisonicotinate

Hydrazine hydrate (80-100%)

Ethanol or 2-Propanol

Round-bottom flask

Reflux condenser

Stirring apparatus

Buchner funnel and filter paper

Procedure:

Dissolve methyl 2-bromoisonicotinate (1.0 eq) in ethanol or 2-propanol (10-15 mL per gram

of ester) in a round-bottom flask.

Add hydrazine hydrate (3-5 eq) to the solution.

Heat the reaction mixture to reflux with stirring for 6-12 hours. Monitor the reaction by TLC.

Upon completion, cool the reaction mixture to room temperature. A white precipitate of 2-
bromoisonicotinohydrazide should form.

If precipitation is not complete, the volume of the solvent can be reduced, or the mixture can

be cooled in an ice bath.

Collect the solid product by filtration using a Buchner funnel, wash with a small amount of

cold ethanol, and dry under vacuum.
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Quantitative Data:

Compoun
d

Starting
Material

Reagents Solvent
Reaction
Time

Yield (%)
Melting
Point (°C)

Methyl 2-

bromoisoni

cotinate

2-

Bromoisoni

cotinic acid

SOCl₂,

Methanol
Methanol 4-6 h 85-95 48-50

2-

Bromoisoni

cotinohydr

azide

Methyl 2-

bromoisoni

cotinate

Hydrazine

hydrate
Ethanol 6-12 h 80-90 170-172

Characterization Data for 2-Bromoisonicotinohydrazide:

¹H NMR (DMSO-d₆, 400 MHz): δ 9.85 (s, 1H, -CONH-), 8.51 (d, J=4.8 Hz, 1H, Py-H6), 7.95

(s, 1H, Py-H3), 7.78 (d, J=4.8 Hz, 1H, Py-H5), 4.60 (s, 2H, -NH₂).

¹³C NMR (DMSO-d₆, 100 MHz): δ 164.2, 150.8, 149.5, 142.1, 125.9, 121.3.

MS (ESI): m/z 216.0 [M+H]⁺, 218.0 [M+H+2]⁺.

Caption: Synthetic pathway for 2-Bromoisonicotinohydrazide.

Synthesis of 2-Bromoisonicotinohydrazide
Derivatives (Hydrazones)
A common and straightforward method for derivatizing 2-bromoisonicotinohydrazide is

through the formation of hydrazones by condensation with various aldehydes and ketones. This

reaction typically proceeds under mild acidic catalysis.

Protocol 3: General Procedure for the Synthesis of N'-
Arylmethylidene-2-bromoisonicotinohydrazides
Objective: To synthesize hydrazone derivatives of 2-bromoisonicotinohydrazide by reacting

with aromatic aldehydes.
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Materials:

2-Bromoisonicotinohydrazide

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-

methoxybenzaldehyde)

Ethanol

Glacial acetic acid (catalyst)

Round-bottom flask

Reflux condenser

Stirring apparatus

Buchner funnel and filter paper

Procedure:

Dissolve 2-bromoisonicotinohydrazide (1.0 eq) in ethanol (15-25 mL per gram) in a round-

bottom flask.

Add the substituted aromatic aldehyde (1.0-1.1 eq) to the solution.

Add a few drops of glacial acetic acid as a catalyst.

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be

monitored by TLC.

After completion, cool the reaction mixture to room temperature. The product usually

precipitates from the solution.

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

The crude product can be recrystallized from ethanol or another suitable solvent to afford the

pure hydrazone derivative.
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Quantitative Data for Representative Derivatives:

Derivative Aldehyde Used Yield (%) Melting Point (°C)

N'-Benzylidene-2-

bromoisonicotinohydr

azide

Benzaldehyde 88 205-207

N'-(4-

Chlorobenzylidene)-2-

bromoisonicotinohydr

azide

4-

Chlorobenzaldehyde
92 238-240

N'-(4-

Methoxybenzylidene)-

2-

bromoisonicotinohydr

azide

4-

Methoxybenzaldehyde
90 218-220

2-Bromoisonicotinohydrazide

Hydrazone Derivative

Ethanol, Acetic acid
Reflux

Aromatic Aldehyde

Click to download full resolution via product page

Caption: General workflow for hydrazone derivative synthesis.

Alternative Synthetic Strategies and Further
Derivatization
While the above protocols represent the most common synthetic routes, other strategies can

be employed for the synthesis and further modification of 2-bromoisonicotinohydrazide
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derivatives.

One-Pot Synthesis: It may be possible to develop a one-pot synthesis from 2-

bromoisonicotinic acid by first activating the carboxylic acid (e.g., with a carbodiimide) and

then reacting it with hydrazine, although this may be lower yielding.

Derivatization of the Pyridine Ring: The bromine atom on the pyridine ring is amenable to

various palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig

amination. These reactions would typically be performed on the 2-bromoisonicotinic acid or

its ester before the formation of the hydrazide to avoid potential side reactions with the

hydrazide moiety.

These advanced methods allow for the introduction of a wide range of substituents on the

pyridine core, significantly expanding the chemical diversity of the resulting hydrazide

derivatives. The development of such protocols would require careful optimization of reaction

conditions to ensure compatibility with the hydrazide functional group.

To cite this document: BenchChem. [Synthetic Routes for 2-Bromoisonicotinohydrazide
Derivatives: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1267980#synthetic-routes-for-2-
bromoisonicotinohydrazide-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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